1,3,5-Trimetoxibenceno

Descripción general

Descripción

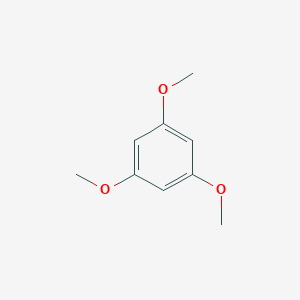

1,3,5-Trimetoxibenceno, también conocido como Sym-trimethoxybenzene, es un compuesto orgánico con la fórmula molecular C9H12O3. Es un derivado del benceno, donde tres átomos de hidrógeno son reemplazados por grupos metoxi (-OCH3) en las posiciones 1, 3 y 5. Este compuesto es conocido por su agradable aroma y es un componente significativo en el aroma de las rosas chinas .

Aplicaciones Científicas De Investigación

El 1,3,5-trimetoxibenceno tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1,3,5-trimetoxibenceno varía según su aplicación:

Acción antiespasmódica: Actúa sobre el músculo liso para aliviar los espasmos y el dolor.

Función de biomarcador: Como biomarcador, refleja el procesamiento metabólico de los flavonoides en el cuerpo humano, lo que indica la ingesta dietética y la salud metabólica.

Análisis Bioquímico

Biochemical Properties

It is known that it is a useful synthetic intermediate and is used to synthesize triaryl- and triheteroarylmethanes .

Cellular Effects

It is known that it is a medication indicated for the symptomatic treatment of spastic pain of the urinary tract, renal colic, and painful disorders of the digestive and biliary tract .

Temporal Effects in Laboratory Settings

It is known that it effectively cleaves p-methoxybenzyl protecting group on various alcohols and acids .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1,3,5-trimetoxibenceno se puede sintetizar mediante la metilación del floroglucinol (1,3,5-trihidroxi benceno) utilizando yoduro de metilo (CH3I) y una base como el carbonato de potasio (K2CO3). La reacción generalmente ocurre en un solvente aprótico polar como acetona o dimetilsulfóxido (DMSO) a temperaturas elevadas .

Métodos de producción industrial: En entornos industriales, la síntesis de this compound puede implicar el uso de catalizadores más eficientes y condiciones de reacción optimizadas para aumentar el rendimiento y reducir los costes de producción. El proceso generalmente incluye la metilación del floroglucinol utilizando agentes metilantes bajo condiciones controladas de temperatura y presión .

Tipos de reacciones:

Oxidación: El this compound puede sufrir reacciones de oxidación para formar quinonas correspondientes u otros derivados oxidados.

Reducción: La reducción de this compound puede conducir a la formación de derivados de metoxibenceno parcialmente o totalmente reducidos.

Sustitución: Los grupos metoxi en this compound se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.

Sustitución: Nucleófilos como metóxido de sodio (NaOCH3) o etóxido de sodio (NaOCH2CH3) pueden facilitar las reacciones de sustitución.

Principales productos formados:

Oxidación: Quinonas y otros compuestos aromáticos oxidados.

Reducción: Derivados de metoxibenceno parcialmente o totalmente reducidos.

Sustitución: Compuestos aromáticos con diferentes grupos funcionales que reemplazan a los grupos metoxi.

Comparación Con Compuestos Similares

El 1,3,5-trimetoxibenceno se puede comparar con otros derivados de metoxibenceno:

1,2,3-Trimetoxibenceno: Estructura similar pero con grupos metoxi en diferentes posiciones, lo que lleva a diferentes propiedades químicas y reactividad.

1,2,4-Trimetoxibenceno: Otro isómero con patrones de sustitución distintos que afectan su comportamiento químico.

Floroglucinol: El compuesto principal del this compound, con grupos hidroxilo en lugar de grupos metoxi, que muestra diferente reactividad y aplicaciones.

El this compound destaca por su patrón de sustitución único, que le confiere propiedades químicas específicas y lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

1,3,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUDPHPHKOZXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045963 | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-23-8 | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phloroglucinol trimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-1,3,5-trimethylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VJI3VG3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-trimethoxybenzene?

A1: 1,3,5-Trimethoxybenzene has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize 1,3,5-trimethoxybenzene?

A2: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], Mass Spectrometry (MS) [, ], and Raman spectroscopy []. Powder X-ray diffraction (PXRD) is useful for analyzing solid-state reactions involving 1,3,5-trimethoxybenzene [].

Q3: What are the characteristic peaks observed in the IR spectrum of 1,3,5-trimethoxybenzene?

A3: Characteristic IR peaks include those associated with the aromatic ring (C-H stretching, C=C stretching) and the methoxy groups (C-O stretching). The exact positions of these peaks may vary slightly depending on the physical state and environment of the molecule [].

Q4: What type of reactivity does the electron-rich nature of 1,3,5-trimethoxybenzene impart?

A4: The three methoxy groups make 1,3,5-trimethoxybenzene highly electron-rich, leading to enhanced reactivity towards electrophiles. This is evident in its susceptibility to electrophilic aromatic substitutions [, , , , , ].

Q5: Can you give examples of reactions where 1,3,5-trimethoxybenzene acts as a nucleophile in electrophilic aromatic substitutions?

A5: 1,3,5-Trimethoxybenzene readily undergoes reactions like:

- Halogenation: Reacts with halogens (e.g., bromine) to yield halogenated derivatives [, ].

- Nitration: Reacts with nitrating agents (e.g., N2O5) to produce nitro-substituted products, although side reactions may occur [].

- Friedel-Crafts Reactions: Participates in Friedel-Crafts alkylations and acylations with appropriate electrophiles [, , , , ].

Q6: How does the reactivity of 1,3,5-trimethoxybenzene with electrophiles compare to less electron-rich benzene derivatives?

A6: The presence of three activating methoxy groups significantly enhances the reaction rates of 1,3,5-trimethoxybenzene with electrophiles compared to less activated benzene derivatives [, ].

Q7: Is 1,3,5-trimethoxybenzene susceptible to oxidation?

A7: Yes, 1,3,5-trimethoxybenzene can undergo oxidation reactions. For instance, in the nitration reaction with N2O5, oxidation side reactions have been observed to limit the yield of the desired trinitro derivative [].

Q8: How is 1,3,5-trimethoxybenzene utilized as a quencher in chemical reactions?

A8: 1,3,5-Trimethoxybenzene serves as a quencher for free chlorine and bromine in studies of disinfection byproducts. Its reaction with these halogens produces distinct products, allowing for the quantification of residual free halogens in quenched samples [].

Q9: Can 1,3,5-trimethoxybenzene participate in reactions beyond electrophilic aromatic substitutions?

A9: Yes, it can act as a ligand in coordination chemistry, forming complexes with metal ions []. It can also serve as a stabilizing agent for reactive intermediates like carbenes [, , ].

Q10: Does 1,3,5-trimethoxybenzene play a role in natural product synthesis?

A10: Yes, 1,3,5-trimethoxybenzene serves as a valuable starting material in the total synthesis of various natural products. Examples include:

- Luteolin: A flavonoid with diverse biological properties [].

- Prenylated Acylphloroglucinols: Compounds like faberiones A, B, and E found in Hypericum faberi, known for their biological activities [].

Q11: What is the significance of 1,3,5-trimethoxybenzene in the context of plant fragrance?

A11: 1,3,5-Trimethoxybenzene is a key volatile compound contributing to the scent of certain rose cultivars, notably Rosa odorata and Rosa chinensis [, , ]. Its biosynthesis involves a three-step methylation of phloroglucinol, with the first step catalyzed by phloroglucinol O-methyltransferase (POMT) [].

Q12: How is computational chemistry employed in research related to 1,3,5-trimethoxybenzene?

A12: Computational methods, particularly density functional theory (DFT), are valuable for:

- Predicting Reactivity: Calculating Gibbs free energies for different reaction pathways helps understand the reactivity of 1,3,5-trimethoxybenzene, such as its ozonolysis in aqueous solutions [].

- Characterizing Intermediates: DFT aids in analyzing the structures and energetics of transient species formed during reactions, like carbene complexes [, , ].

- Understanding Spectroscopic Data: DFT calculations help interpret experimental spectroscopic data, including IR and Raman spectra, providing insights into molecular vibrations and interactions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)